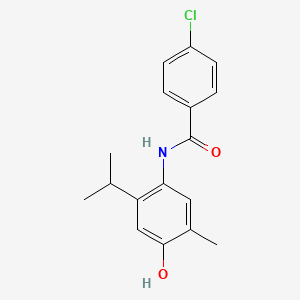

![molecular formula C22H22N2O3S B5559082 4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonohydrazide compounds often involves condensation reactions, utilizing specific precursors such as benzaldehydes and benzenesulfonylhydrazine. For instance, a novel compound, (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide, was prepared through an easy condensation procedure from 4-Bromobenzaldehyde and benzenesulphonylhydrazine in good yield and was crystallized in ethanol (Hussain et al., 2020). Such methodologies are likely applicable to the synthesis of 4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide, with adjustments for the specific substituents.

Molecular Structure Analysis

The molecular structure of sulfonohydrazide derivatives is characterized by X-ray diffraction studies, revealing how substitution affects structural and supramolecular features. For example, (E)-N′-(benzylidene)-4-chlorobenzenesulfonohydrazide and its derivatives were analyzed to investigate the impact of methyl substitution on their structures, showing variations in crystal packing and hydrogen bonding patterns (Salian, Foro, & Gowda, 2018). These analyses are crucial for understanding the molecular geometry and intermolecular interactions of our target compound.

Chemical Reactions and Properties

The chemical reactivity of sulfonohydrazide derivatives involves interactions with metal ions, leading to the formation of complexes with potential applications in sensing and catalysis. For instance, derivatives have been used to develop sensors for metal ions like chromium and yttrium, demonstrating selective detection capabilities due to their specific structural features (Hussain et al., 2020). This suggests that 4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide could also interact with metal ions in a manner dependent on its molecular structure.

Physical Properties Analysis

The physical properties of sulfonohydrazide compounds, including their melting points, solubility, and crystal structure, are influenced by their molecular arrangements and substitutions. Hirshfeld surface analysis and crystallography provide insights into how different substituents affect these properties by altering intermolecular interactions (Salian, Foro, & Gowda, 2018). Understanding these properties is essential for predicting the compound's behavior in different environments and applications.

Scientific Research Applications

Structural and Supramolecular Features

Research has delved into the crystal structures and Hirshfeld surface analysis of sulfonohydrazide derivatives to understand their structural and supramolecular characteristics. The studies on compounds closely related to 4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide, such as (E)-N′-(2-methylbenzylidene)-4-chloro-benzenesulfonohydrazide and its derivatives, reveal insights into how substitution affects their structural and supramolecular features. These findings are crucial for designing compounds with desired physical and chemical properties for specific applications (Salian, Foro, & Gowda, 2018).

Sensor Development

There's significant interest in developing sensors using sulfonohydrazide derivatives. For instance, trivalent Y3+ ionic sensors have been developed using modified sulfonohydrazide compounds. These sensors exhibit high sensitivity and selectivity for yttrium ions, making them suitable for detecting these ions in various industrial and environmental samples. Such sensors could play a crucial role in monitoring and managing the presence of specific metal ions in the environment and industrial processes (Hussain et al., 2017).

properties

IUPAC Name |

4-methyl-N-[(E)-[4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-17-7-13-22(14-8-17)28(25,26)24-23-15-19-9-11-21(12-10-19)27-16-20-6-4-3-5-18(20)2/h3-15,24H,16H2,1-2H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEBUFPSGNXILF-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]benzenesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)

![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)

![N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)

![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)

![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)